2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
Description
2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is an organic compound that features a benzamide core with methoxy groups at the 2 and 3 positions, and a pyrazolylphenyl substituent at the nitrogen atom
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-5-3-4-14(17(16)24-2)18(22)20-13-8-6-12(7-9-13)15-10-11-19-21-15/h3-11H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXBKYJGDRMCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling with Benzamide: The pyrazole derivative is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: Used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazol-4-yl Derivatives: These compounds share the pyrazole core and have been studied for their cytotoxic properties.
Imidazole Containing Compounds: These compounds have similar heterocyclic structures and are used in various therapeutic applications.
Uniqueness
2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications.
Biological Activity
2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzamide core with methoxy and pyrazole substituents that are critical for its biological activity.
Research indicates that compounds containing a benzamide moiety often interact with specific biological targets such as enzymes and receptors. For this compound, studies suggest that it may exert its effects by:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, the inhibition of RET kinase has been observed in related benzamide derivatives, suggesting a possible mechanism for this compound as well .
- Antiviral Activity : Pyrazole-containing compounds have demonstrated antiviral properties against viruses such as HIV and herpes simplex virus. This may be attributed to their ability to disrupt viral replication processes .
Antitumor Activity
Several studies have evaluated the antitumor potential of pyrazole derivatives. For example:
- Case Study 1 : A study found that pyrazole derivatives showed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell growth . The specific IC50 for this compound remains to be determined but parallels can be drawn from similar compounds.
Antiviral Activity
The antiviral efficacy of pyrazole derivatives was highlighted in multiple investigations:
- Case Study 2 : Compounds with similar structures demonstrated up to 69% reduction in viral plaques for herpes simplex virus type 1 at specific concentrations . The exact performance of this compound against viral strains has not been fully characterized but warrants further exploration.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
